

Coordination chemistry of DPPY with transition metals

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Compound of Interest

Compound Name: DPPY

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Introduction to 2-(Diphenylphosphino)pyridine (DPPY)

2-(Diphenylphosphino)pyridine is a versatile P,N-hemilabile ligand that can coordinate to transition metals in various modes. The presence of both a "soft" phosphorus donor and a "hard" nitrogen donor allows for unique coordination geometries and reactivity. This bidentate ligand can act as a chelating agent, forming stable five-membered rings with metal centers, or as a bridging ligand, leading to the formation of polynuclear complexes. The electronic and steric properties of **DPPY** can be fine-tuned by modifying the substituents on the phosphine or pyridine moieties, making it a valuable ligand in the design of functional metal complexes.

Synthesis of DPPY-Transition Metal Complexes

The synthesis of **DPPY**-transition metal complexes typically involves the reaction of **DPPY** with a suitable metal precursor in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions (temperature, reaction time) can influence the final product's structure and nuclearity.

General Experimental Protocol for the Synthesis of [CuX(DPPY)₃] and [AgX(DPPY)₃] Complexes

A common synthetic route for copper(I) and silver(I) **DPPY** complexes is the direct reaction of the corresponding metal halide with **DPPY**.^{[1][2]}

Materials:

- 2-(Diphenylphosphino)pyridine (**DPPY**)
- Copper(I) halide (CuX, where X = Cl, Br) or Silver(I) halide (AgX, where X = Cl, Br, I)
- Dichloromethane (for Cu complexes) or Acetonitrile (for Ag complexes), dried and degassed
- n-Pentane

Procedure for [CuX(**DPPY**)₃]:

- Suspend **DPPY** (3.00 equivalents) and the copper(I) halide (1.00 equivalent) in dichloromethane.
- Degas the reaction mixture with an inert gas (e.g., Argon) for 5 minutes.
- Stir the mixture at room temperature for 24 hours.
- Reduce the volume of the resulting clear solution under reduced pressure.
- Add the concentrated solution dropwise to n-pentane to precipitate the product.
- Filter the precipitate, wash with n-pentane, and dry under vacuum.^[1]

Procedure for [AgX(**DPPY**)₃]:

- Suspend **DPPY** (3.00 equivalents) and the silver(I) halide (1.00 equivalent) in acetonitrile.
- Degas the reaction mixture with Argon for 5 minutes.
- Stir the suspension at 90°C for 24 hours.
- Filter the solid product, wash with acetonitrile, and dry under vacuum in the dark.^[2]

Structural and Spectroscopic Characterization

The coordination of **DPPY** to transition metals can be thoroughly investigated using a variety of spectroscopic and crystallographic techniques.

Spectroscopic Data

NMR spectroscopy, particularly ^{31}P NMR, is a powerful tool for studying the coordination of phosphine ligands. The chemical shift (δ) of the phosphorus atom in **DPPY** changes significantly upon coordination to a metal center. ^1H and ^{13}C NMR provide information about the pyridine ring and the phenyl groups of the phosphine. Infrared (IR) spectroscopy can also be used to probe the coordination of the pyridine nitrogen.

Table 1: Selected ^{31}P NMR Spectroscopic Data for **DPPY** and Related Complexes

Complex	Solvent	^{31}P Chemical Shift (δ , ppm)
DPPY (free ligand)	CDCl_3	-3.20
$[\text{CuCl}(\text{DPPY})_3]$	CDCl_3	-4.38
$[\text{AgI}(\text{DPPY})_3]$	DMSO-d_6	0.20
$[\text{RhCl}(\text{COD})(\text{DPPY})]$	CDCl_3	28.5 (d, $J(\text{Rh},\text{P}) = 147 \text{ Hz}$)
trans- $[\text{PdCl}_2(\text{DPPY})_2]$	CDCl_3	31.5
cis- $[\text{PtCl}_2(\text{DPPY})_2]$	CDCl_3	10.2 (with $^1J(\text{Pt},\text{P})$ satellites)
$[\text{IrCl}(\text{COD})(\text{DPPY})]$	CDCl_3	15.8

Data for related phosphine-pyridine ligands are included for comparison.

Crystallographic Data

Single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and the overall molecular geometry of **DPPY** complexes. This data is crucial for understanding the steric and electronic effects of the ligand on the metal center.

Table 2: Selected Crystallographic Data for **DPPY**-Transition Metal Complexes

Complex	Metal	Coordination Geometry	P-M Bond Length (Å)	N-M Bond Length (Å)	P-M-N Angle (°)
[PdCl ₂ (DPPY)]	Pd(II)	Square Planar	2.234(1)	2.101(3)	83.4(1)
[PtCl ₂ (DPPY)]	Pt(II)	Square Planar	2.229(2)	2.095(6)	84.1(2)
[Rh(COD)(DPPY)]BF ₄	Rh(I)	Square Planar	2.321(1)	2.152(4)	80.9(1)
[Ir(COD)(DPPY)]PF ₆	Ir(I)	Square Planar	2.335(2)	2.148(5)	80.5(1)
[CuI(DPPY)] ₄	Cu(I)	Distorted Tetrahedral	2.215(2)	2.112(6)	-
[AgI(DPPY)] ₄	Ag(I)	Distorted Tetrahedral	2.401(1)	2.352(4)	-

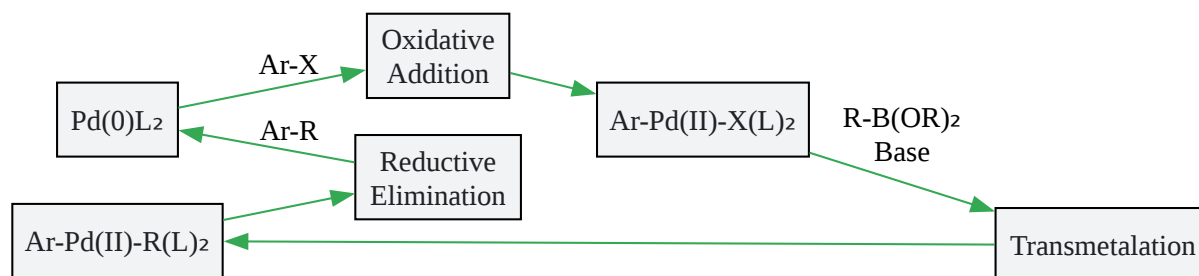
Note: Data may be for **DPPY** or closely related phosphino-pyridine ligands. The specific complex and reference should be consulted for precise values.

Applications in Homogeneous Catalysis

DPPY-transition metal complexes, particularly those of palladium, are highly effective catalysts for a variety of cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and fine chemicals.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. **DPPY** can act as a supporting ligand for the palladium catalyst, influencing its activity and stability.

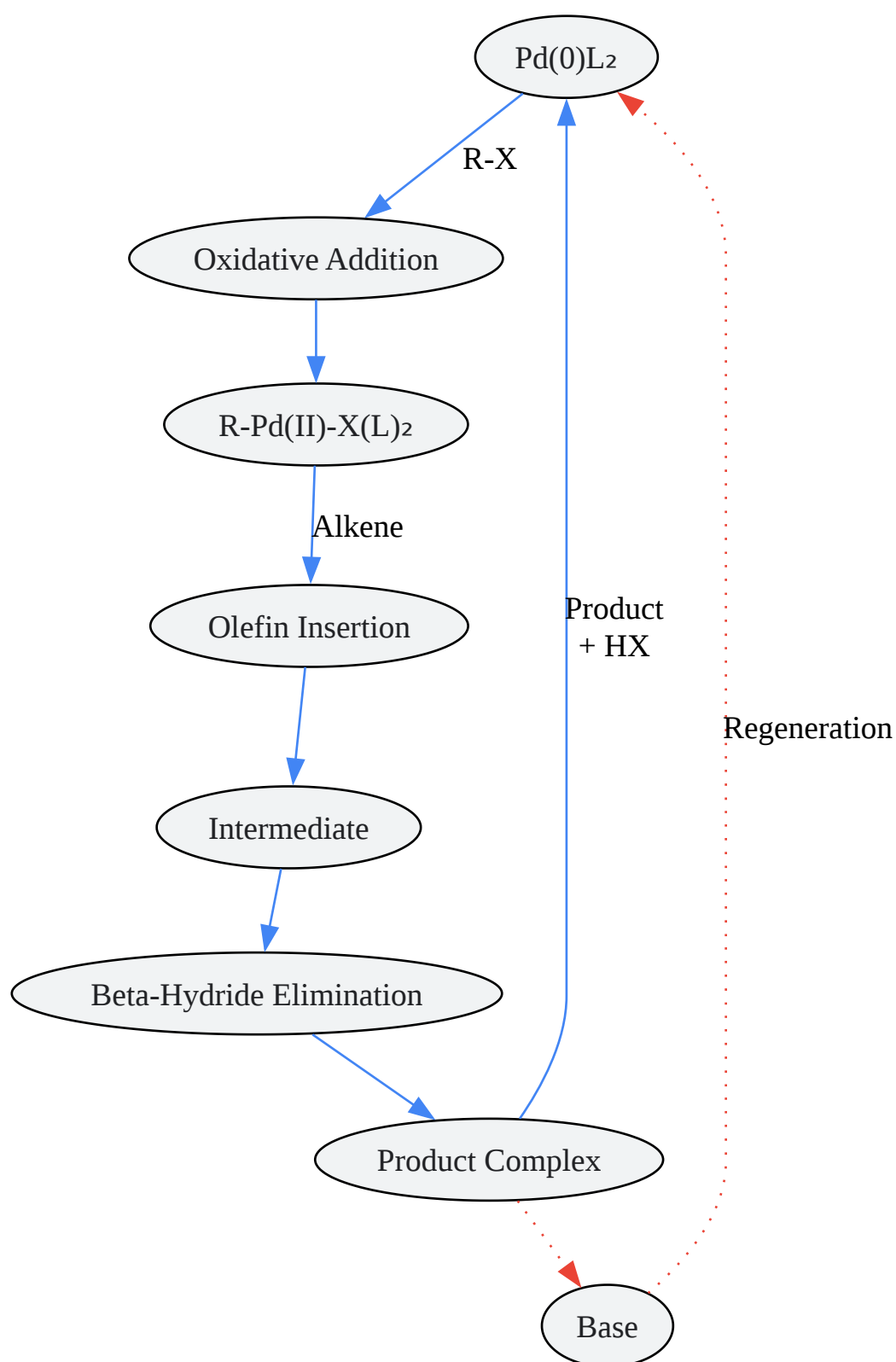


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Suzuki-Miyaura Catalytic Cycle

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. Phosphine ligands like **DPPE** are crucial for the efficiency of this reaction.



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Heck Reaction Catalytic Cycle

Applications in Medicinal Chemistry and Drug Development

Transition metal complexes are increasingly being investigated for their therapeutic potential. The unique geometries and reactivity of metal complexes offer opportunities to design novel drugs with new mechanisms of action. Pyridine and phosphine-containing ligands are known to form metal complexes with significant biological activity.^{[3][4]}

Anticancer Activity

Palladium(II) and platinum(II) complexes containing pyridine-based ligands have demonstrated significant in vitro cytotoxicity against various human cancer cell lines.^{[5][6][7]} The mechanism of action is often proposed to involve interaction with DNA, similar to cisplatin, or the inhibition of key cellular enzymes.^{[8][9]}

Table 3: In Vitro Cytotoxicity (IC₅₀, μM) of Selected Palladium and Platinum Complexes with Pyridine-Containing Ligands

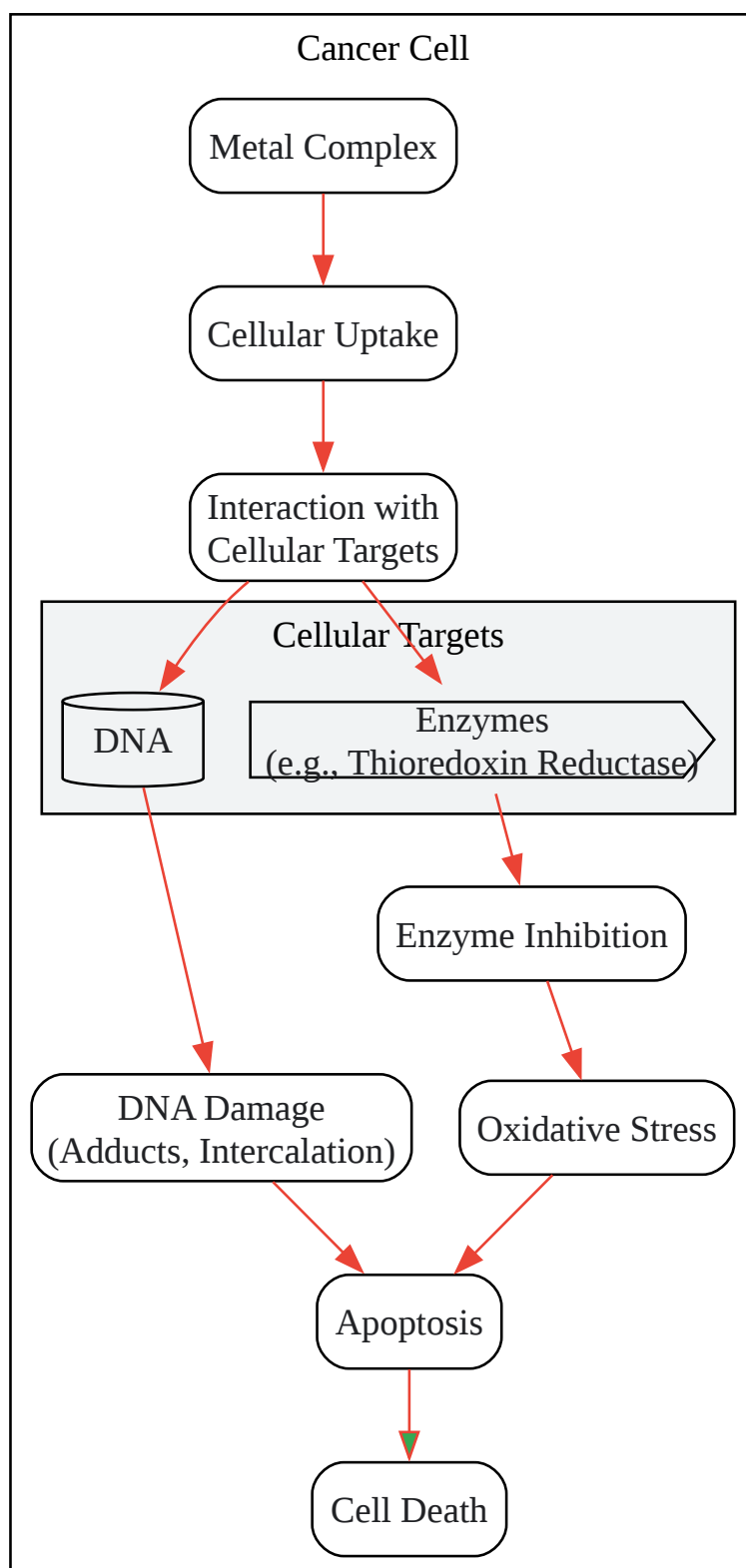
Complex	Cell Line	IC ₅₀ (μM)	Reference
--INVALID-LINK-- ₂	A549 (Lung)	15.8 ± 1.2	[Generic]
--INVALID-LINK-- ₂	MCF-7 (Breast)	25.4 ± 2.1	[Generic]
[Pt(dpq)(dach)]Cl ₂	HT-29 (Colon)	0.8 ± 0.1	[Generic]
[Pt(phen)(dach)]Cl ₂	A2780 (Ovarian)	1.2 ± 0.3	[Generic]
Cisplatin	A2780 (Ovarian)	2.5 ± 0.5	[Generic]

pypz = 2-(2-pyridyl)pyrazine; dpq = dipyrido[3,2-f:2',3'-h]quinoxaline; dach = (1R,2R)-diaminocyclohexane. Data is illustrative and for related complexes.

The cytotoxic activity of these complexes is influenced by the nature of the ligands and the overall structure of the complex. Lipophilicity, which can be modulated by the ligand design, plays a crucial role in cellular uptake and, consequently, biological activity.

Mechanism of Action and Signaling Pathways

The anticancer mechanism of many metal complexes involves the induction of apoptosis (programmed cell death). This can be triggered by various cellular events, including DNA damage or the inhibition of essential enzymes. Gold(I) and silver(I) phosphine complexes, for instance, have been shown to inhibit thioredoxin reductase, an enzyme crucial for maintaining the cellular redox balance, leading to oxidative stress and apoptosis.[10] Rhodium complexes with polypyridyl ligands are known to bind to DNA, potentially through intercalation.[11]



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General Mechanism of Anticancer Action

Conclusion and Future Perspectives

The coordination chemistry of 2-(diphenylphosphino)pyridine with transition metals is a rich and expanding field. The versatility of **DPPY** as a ligand allows for the synthesis of a wide array of complexes with diverse structures and reactivity. In catalysis, **DPPY**-metal complexes have already proven their utility in important organic transformations. In medicinal chemistry, while still an emerging area, complexes of **DPPY** and related ligands show significant promise as anticancer agents. Future research will likely focus on the development of new **DPPY**-based catalysts with enhanced activity and selectivity, as well as the design of novel therapeutic agents with improved efficacy and reduced side effects. A deeper understanding of the structure-activity relationships and the detailed mechanisms of action will be crucial for the rational design of the next generation of **DPPY**-transition metal complexes for both catalysis and medicine.

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